Éther éthylique de la prostaglandine A1

Vue d'ensemble

Description

Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandin A1 ethyl ester is a derivative of prostaglandin, specifically designed to have modified properties for potential therapeutic applications. Although the provided papers do not directly discuss Prostaglandin A1 ethyl ester, they do provide insights into the synthesis and characterization of related prostaglandin esters, which can be informative for understanding the broader category of prostaglandin derivatives.

Synthesis Analysis

The first paper presents a novel synthesis method for monomeric esters of prostaglandins, including those of the F2a and A2 series. The process involves the reaction of a prostaglandin salt with an iodoethyl or bromoethyl compound to yield the ester derivatives in good to high yields . This method could potentially be adapted for the synthesis of Prostaglandin A1 ethyl ester by using the appropriate prostaglandin precursor and ethylating reagents.

Molecular Structure Analysis

The molecular structure of prostaglandin derivatives is crucial for their biological activity. The synthesis methods described in the papers suggest that the esterification of prostaglandins does not alter the core structure of the prostaglandin molecule, which is important for its interaction with biological systems. The esterification may, however, affect the molecule's solubility, stability, and ability to interact with enzymes and receptors .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions specific to Prostaglandin A1 ethyl ester. However, the synthesis of prostaglandin esters typically involves reactions such as oxidation and reduction, as seen in the biogenetic synthesis of prostaglandin E1 methyl ester . These reactions are critical for achieving the desired structural features and biological properties of the prostaglandin derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin derivatives like Prostaglandin A1 ethyl ester are influenced by their molecular structure. The esterification process can lead to changes in properties such as melting point, solubility in various solvents, and stability under physiological conditions. The second paper mentions the use of rotating thin-layer chromatography for the separation of the synthesized prostaglandin E1 methyl ester, indicating its physical state and a method for its purification . These properties are essential for the development of prostaglandin-based pharmaceuticals.

Applications De Recherche Scientifique

Recherche cardiovasculaire

Éther éthylique de la prostaglandine A1: a montré un potentiel dans la recherche cardiovasculaire, en particulier dans l'étude de l'hypertension. Il a été démontré qu'il provoque une vasodilatation rénale, une augmentation de l'excrétion urinaire de sodium et une diminution de la pression artérielle chez les patients hypertendus . Cela suggère son utilité dans l'exploration de voies thérapeutiques pour la gestion de l'hypertension artérielle et des maladies cardiovasculaires associées.

Chimie Synthétique

Le composé sert également d'intermédiaire clé dans la synthèse d'autres dérivés de prostaglandines. Son rôle dans la synthèse totale chemoenzymatique de diverses prostaglandines est crucial pour le développement de nouvelles voies de synthèse et la production de standards de prostaglandines de haute pureté .

Mécanisme D'action

Target of Action

Prostaglandin A1 Ethyl Ester (PGA1 Ethyl Ester) is a prodrug form of Prostaglandin A1 (PGA1) . The primary targets of PGA1 are the platelets, where it inhibits their activation .

Mode of Action

PGA1 Ethyl Ester, as a prodrug, is metabolized in the body to produce PGA1 . PGA1 then acts on the platelets, inhibiting their activation . This inhibition is achieved by reducing the increases in intracellular calcium concentration and TXA (2) production .

Biochemical Pathways

It is known that pga1, the active form of the drug, plays a role in the cyclooxygenase pathway , which is involved in the production of prostaglandins, thromboxanes, and other eicosanoids.

Pharmacokinetics

It is known that pga1 ethyl ester has enhanced lipid solubility compared to pga1, which may influence its bioavailability .

Action Environment

It is generally recommended that the compound be stored at -20°c and handled only in well-ventilated areas or outdoors .

Safety and Hazards

Orientations Futures

While there are no published reports on the biological activity of Prostaglandin A1 ethyl ester at this time , it’s worth noting that Prostaglandin A1 has been shown to have potential therapeutic effects, such as causing renal vasodilation, increasing urine sodium excretion, and lowering arterial pressure in hypertensive patients . This suggests potential future directions for research into the therapeutic applications of Prostaglandin A1 ethyl ester.

Propriétés

IUPAC Name |

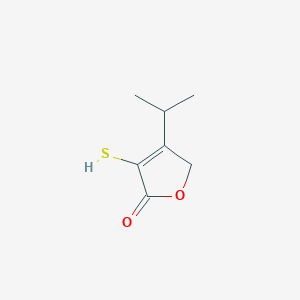

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)